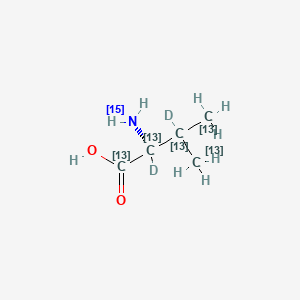

L-Valine-13C5,15N,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

125.116 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-2,3-dideuterio-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1D,4+1D,5+1,6+1 |

InChI Key |

KZSNJWFQEVHDMF-RKEACNPTSA-N |

Isomeric SMILES |

[2H][13C@@]([13C](=O)O)([13C]([2H])([13CH3])[13CH3])[15NH2] |

Canonical SMILES |

CC(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Valine-13C5,15N,d2 chemical properties and structure

An In-depth Technical Guide to L-Valine-13C5,15N,d2: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of the isotopically labeled amino acid, this compound. It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds in their studies.

Core Chemical Properties and Structure

This compound is a stable, non-radioactive, isotopically labeled form of the essential amino acid L-Valine. In this molecule, all five carbon atoms are replaced with the Carbon-13 (¹³C) isotope, the nitrogen atom is replaced with the Nitrogen-15 (¹⁵N) isotope, and two hydrogen atoms are substituted with deuterium (²H or D).[1][2][3] This heavy labeling makes it an invaluable tool in various analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

The precise labeling of this compound allows for its use as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.[1][5] It is widely employed in metabolic research, proteomics, and metabolomics to trace the fate of valine in biological systems and to understand protein structure and dynamics.[3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and databases.

| Property | Value |

| Synonyms | (S)-Valine-13C5,15N,d2, L-Valine (¹³C₅, 95-97%; 2,3-D₂, 97%; ¹⁵N, 96-99%) |

| Molecular Formula | ¹³C₅H₉D₂¹⁵NO₂ |

| Linear Formula | (¹³CH₃)₂¹³CD¹³CD(¹⁵NH₂)¹³COOH[3] |

| Molecular Weight | 125.12 g/mol [3] |

| Unlabeled Molecular Weight | 117.15 g/mol [6][7] |

| CAS Number | 201417-09-6[1][3] |

| Unlabeled CAS Number | 72-18-4[3] |

| Appearance | Solid |

| Storage Temperature | Room temperature, protect from light and moisture[3] |

Isotopic Purity

The isotopic enrichment of this compound is a critical parameter for its use in quantitative studies. The typical isotopic purity levels are detailed below.

| Isotope | Enrichment Level |

| Carbon-13 (¹³C) | 95-99%[3][4] |

| Nitrogen-15 (¹⁵N) | 96-99%[3][4] |

| Deuterium (D) | ~97% (at positions 2 and 3)[3][8] |

| Chemical Purity | ≥98%[3][8] |

Applications in Research and Drug Development

Stable isotope-labeled amino acids like this compound are fundamental tools in modern biomedical research. Their applications span from basic metabolic studies to the development of new therapeutic agents.

-

Metabolic and Metabolomic Research: Used to trace the metabolic fate of valine in various physiological and pathological states.[3][4]

-

Proteomics: A key component in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.[9]

-

Biomolecular NMR: Enables detailed studies of protein structure, dynamics, and binding.[3]

-

Internal Standard: Serves as an internal standard for accurate quantification in mass spectrometry-based assays, including those for newborn screening and clinical diagnostics.[2]

-

Drug Development: Employed as tracers for pharmacokinetic and metabolic profiling of drug candidates.[1][10]

Experimental Protocols

While specific experimental protocols are highly dependent on the application and instrumentation, a generalized workflow for a common application, such as a SILAC-based quantitative proteomics experiment, is described below.

Generalized SILAC Protocol using this compound

-

Cell Culture: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing unlabeled L-Valine, while the other is grown in "heavy" medium where the standard L-Valine is replaced with this compound.

-

Incorporation: Cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled or unlabeled amino acid into their proteomes.

-

Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are harvested and lysed to extract proteins.

-

Protein Quantification and Mixing: The total protein concentration in each lysate is determined, and equal amounts of protein from the "light" and "heavy" samples are mixed.

-

Protein Digestion: The mixed protein sample is digested into smaller peptides, typically using an enzyme like trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the intensities of the "heavy" and "light" peptide peaks allows for the relative quantification of each protein under the different experimental conditions.

Signaling Pathways and Logical Relationships

Unlabeled L-Valine has been implicated in modulating cellular signaling pathways. For instance, it has been shown to inhibit multidrug-resistant bacteria through the activation of the PI3K/Akt signaling pathway and the inhibition of arginase.[1][10] The following diagram illustrates this signaling cascade.

Caption: L-Valine mediated activation of PI3K/Akt signaling and inhibition of arginase.

Experimental Workflow for SILAC

The logical flow of a typical SILAC experiment is depicted in the diagram below. This workflow highlights the key stages from cell culture to data analysis.

Caption: Generalized workflow for a SILAC-based quantitative proteomics experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. L-Valine (¹³Câ , 95-97%; 2,3-Dâ, 97%; ¹âµN, 96-99%) - Cambridge Isotope Laboratories, CDNLM-4281-0.1 [isotope.com]

- 4. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-0.25 [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-VALINE (13C5, 95-97% 15N, 96-99% 2,3-D2, 97%+) | Eurisotop [eurisotop.com]

- 9. L -Valine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202407-30-5 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

L-Valine-13C5,15N,d2 CAS number and molecular weight

For Research Use Only

This document provides key technical specifications for the isotopically labeled amino acid, L-Valine-¹³C₅,¹⁵N,d₂. This compound is a stable, non-radioactive labeled analog of L-Valine, commonly used as an internal standard in mass spectrometry-based research, particularly in metabolomics and proteomics studies.

Chemical Properties

The fundamental chemical identifiers and properties for L-Valine-¹³C₅,¹⁵N,d₂ are summarized below.

| Property | Value |

| CAS Number | 201417-09-6[1] |

| Molecular Formula | ¹³C₅H₉D₂¹⁵NO₂[1] |

| Molecular Weight | 125.12 g/mol [1] |

| Synonyms | Valine-¹³C₅,¹⁵N,d₂ |

L-Valine-¹³C₅,¹⁵N,d₂ is an isotopically enriched form of the essential amino acid L-Valine.[1][2] In this specific variant, all five carbon atoms have been substituted with the Carbon-13 isotope, the nitrogen atom with the Nitrogen-15 isotope, and two hydrogen atoms with deuterium.

Experimental Protocols and Applications

As an isotopically labeled compound, L-Valine-¹³C₅,¹⁵N,d₂ is primarily utilized as a reference standard in quantitative analytical methods. Detailed experimental protocols are specific to the application and instrumentation used by researchers. The general workflow for its use in a typical quantitative mass spectrometry experiment is outlined below.

Caption: General workflow for using L-Valine-¹³C₅,¹⁵N,d₂ as an internal standard.

Signaling pathways are biological processes and are not applicable to a single chemical compound. Therefore, a diagram for signaling pathways is not provided.

Molecular Composition

The isotopic labeling pattern of L-Valine-¹³C₅,¹⁵N,d₂ distinguishes it from its naturally occurring counterpart. The diagram below illustrates the elemental composition and the specific isotopes incorporated into the molecule.

Caption: Isotopic composition of L-Valine-¹³C₅,¹⁵N,d₂.

References

Synthesis and Isotopic Purity of L-Valine-¹³C₅,¹⁵N,d₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity, and applications of L-Valine-¹³C₅,¹⁵N,d₂, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development.

Introduction

L-Valine-¹³C₅,¹⁵N,d₂ is an isotopologue of the essential amino acid L-valine, where all five carbon atoms are replaced with the heavy isotope ¹³C, the nitrogen atom is replaced with ¹⁵N, and two hydrogen atoms are substituted with deuterium (d₂). This extensive labeling makes it a powerful tool for tracing the metabolic fate of valine and for use as an internal standard in quantitative mass spectrometry-based applications. Its use in techniques like Metabolic Flux Analysis (MFA) and Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) provides deep insights into cellular metabolism and protein dynamics.

Data Presentation: Isotopic and Chemical Purity

The quality of isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results. L-Valine-¹³C₅,¹⁵N,d₂ is commercially available from several suppliers, with typical purity specifications summarized in the table below.

| Parameter | Specification Range | Notes |

| Isotopic Purity | ||

| ¹³C Enrichment | 98 - 99 atom % | All five carbon atoms are enriched with the ¹³C isotope. |

| ¹⁵N Enrichment | 98 - 99 atom % | The single nitrogen atom is enriched with the ¹⁵N isotope. |

| Deuterium Enrichment | ≥97 atom % D | The specific positions of deuterium labeling are typically at the α and β carbons (2,3-d₂), though other deuteration patterns are available (e.g., d₈).[1] |

| Chemical Purity | ≥98% (CP) | Determined by techniques such as NMR or chromatography. CP refers to Chemical Purity. |

| Chiral Purity | ≥99% (L-isomer) | Ensures that the biological activity is not compromised by the presence of the D-enantiomer. |

Experimental Protocols

I. Synthesis of L-Valine-¹³C₅,¹⁵N,d₂

The synthesis of L-Valine-¹³C₅,¹⁵N,d₂ is most commonly achieved through microbial fermentation, which allows for high isotopic incorporation in a stereospecific manner. While a precise, publicly available, step-by-step protocol for this specific multi-labeled valine is proprietary to commercial suppliers, a generalizable chemo-enzymatic and microbial synthesis approach can be outlined.

A. Microbial Fermentation for ¹³C and ¹⁵N Labeling

This method utilizes genetically engineered microbial strains, often Corynebacterium glutamicum or Escherichia coli, that are efficient producers of L-valine.[2]

-

Strain Selection and Pre-culture: Select a high-yield L-valine producing microbial strain. Prepare a pre-culture in a standard rich medium (e.g., LB broth) to generate sufficient biomass.

-

Minimal Medium Preparation: Prepare a minimal salt medium where the primary carbon and nitrogen sources are replaced with their isotopically labeled counterparts.

-

Carbon Source: Use [U-¹³C]-glucose as the sole carbon source for ¹³C labeling.

-

Nitrogen Source: Use ¹⁵NH₄Cl as the sole nitrogen source for ¹⁵N labeling.

-

-

Fermentation: Inoculate the minimal medium with the pre-cultured cells. The fermentation is typically carried out in a bioreactor under controlled conditions of temperature (e.g., 37°C), pH, and aeration.[3]

-

Induction (if applicable): If using an inducible expression system for the valine biosynthesis pathway genes, add the appropriate inducer (e.g., IPTG) at the optimal cell density.

-

Monitoring and Harvesting: Monitor cell growth and L-valine production in the culture supernatant using techniques like HPLC. Harvest the cells by centrifugation when maximum L-valine concentration is achieved.

B. Deuterium Labeling

Deuterium can be incorporated at specific positions through chemical or enzymatic methods. For 2,3-d₂ labeling, a likely approach involves deuterated precursors or specific enzymatic reactions in a deuterated solvent. A method for α-deuteration involves a pyridoxal phosphate-dependent enzyme in the presence of D₂O.[4]

C. Purification

-

Cell Lysate Preparation (if intracellular): If L-valine is accumulated intracellularly, lyse the harvested cells.

-

Chromatographic Separation: Purify the L-valine from the culture supernatant or cell lysate using ion-exchange chromatography.

-

Desalting and Lyophilization: Desalt the purified L-valine fraction and obtain the final product as a solid by lyophilization.

II. Isotopic Purity Analysis

A. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for determining the isotopic enrichment of amino acids.

-

Derivatization: The purified L-valine is derivatized to increase its volatility for GC analysis.

-

GC Separation: The derivatized sample is injected into a GC system to separate L-valine from any potential contaminants.

-

MS Analysis: The eluted compound is ionized (e.g., by electron impact), and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed. The mass shift compared to the unlabeled standard reveals the degree of isotopic incorporation.[5]

-

Data Analysis: The isotopic distribution of the molecular ion cluster is used to calculate the atom percent enrichment for each isotope.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the positions of the isotopic labels.

-

Sample Preparation: Dissolve the purified L-Valine-¹³C₅,¹⁵N,d₂ in a suitable solvent (e.g., D₂O).

-

¹H NMR: ¹H NMR spectra can be used to confirm the positions of deuterium incorporation by observing the disappearance of specific proton signals.

-

¹³C NMR: ¹³C NMR will show signals for all five carbon atoms, confirming their enrichment.

-

¹⁵N NMR: ¹⁵N NMR can be used to confirm the enrichment of the nitrogen atom.

-

2D NMR: Heteronuclear correlation experiments (e.g., HSQC) can be used to confirm the connectivity between the labeled atoms.[6]

Mandatory Visualizations

L-Valine Biosynthesis Pathway

The biosynthesis of L-valine starts from pyruvate and involves a series of enzymatic reactions. Understanding this pathway is key to designing metabolic engineering strategies for labeled L-valine production.

Caption: L-Valine biosynthesis pathway from pyruvate.

Experimental Workflow for Metabolic Flux Analysis (MFA)

L-Valine-¹³C₅,¹⁵N,d₂ is a valuable tracer for MFA studies, which aim to quantify the rates of metabolic reactions within a biological system.

Caption: General workflow for a metabolic flux analysis experiment.

L-Valine and the PI3K/Akt/mTOR Signaling Pathway

Exogenous L-valine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[7]

Caption: Simplified PI3K/Akt/mTOR signaling pathway activated by L-Valine.

References

- 1. L-缬氨酸-d8 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Production of L-valine from metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial fermentation and isotope labelling optimized for amyloidogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel method of preparing totally alpha-deuterated amino acids for selective incorporation into proteins. Application to assignment of 1H resonances of valine residues in dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Applications of Stable Isotope-Labeled Valine in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) amino acids have become indispensable tools in modern biological and biomedical research, offering a non-radioactive, safe, and precise method for tracing metabolic pathways, quantifying protein dynamics, and assessing drug efficacy.[1][2] Among these, stable isotope-labeled valine, an essential branched-chain amino acid (BCAA), plays a crucial role in a wide array of research applications.[3][4] Valine's integral role in protein synthesis, energy metabolism, and cell signaling makes its labeled counterparts particularly valuable for gaining insights into cellular physiology and disease states.[3][5]

This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled valine, with a focus on its use in metabolic studies, proteomics, and drug development. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize SIL-valine in their experimental designs. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Core Applications of Stable Isotope-Labeled Valine

The versatility of stable isotope-labeled valine, available with isotopes such as 13C, 15N, and 2H (deuterium), allows for its application in a multitude of research areas.[1]

Metabolic Flux Analysis (MFA)

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively determine the rates of metabolic reactions within a biological system.[6][7] By introducing a 13C-labeled valine tracer into a cell culture or in vivo model, researchers can track the incorporation of the labeled carbon atoms into various downstream metabolites.[6] This provides a detailed map of how valine is catabolized and utilized in central carbon metabolism, including its entry into the tricarboxylic acid (TCA) cycle.[5][8]

Key Insights from Valine MFA:

-

Quantification of Anaplerotic Flux: Valine catabolism generates succinyl-CoA, an intermediate of the TCA cycle, thus contributing to anaplerosis (the replenishment of TCA cycle intermediates).[1][4] 13C-valine tracing allows for the precise quantification of this contribution.

-

Understanding Disease Metabolism: Cancer cells often exhibit altered metabolic pathways.[9] Tracing with 13C-valine can reveal how cancer cells utilize this amino acid to support their growth and proliferation, potentially identifying novel therapeutic targets.[10]

-

Investigating Inborn Errors of Metabolism: Isotope tracing can be used to study metabolic disruptions in genetic disorders affecting BCAA catabolism, such as Maple Syrup Urine Disease.[4]

Proteomics and Protein Turnover Studies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids.[6][7] Valine, being an essential amino acid, is an excellent candidate for SILAC labeling. Cells are grown in media containing either normal ("light") valine or a stable isotope-labeled ("heavy") version (e.g., 13C5, 15N1-Valine).[1] By mixing protein samples from two different conditions (e.g., treated vs. untreated) and analyzing them by mass spectrometry, the relative abundance of thousands of proteins can be accurately quantified.[7]

Beyond relative quantification, SIL-valine is instrumental in measuring protein turnover rates (synthesis and degradation). By introducing the labeled valine and monitoring its incorporation into proteins over time, or by performing a pulse-chase experiment, researchers can determine the half-life of individual proteins.[2][3][11]

Key Insights from Valine-based Proteomics:

-

Global Protein Expression Profiling: SILAC with labeled valine enables the identification of proteins that are up- or down-regulated in response to a specific stimulus or in a disease state.

-

Determination of Protein Half-lives: Understanding the degradation rate of proteins is crucial for comprehending cellular regulation.

-

Studying Proteostasis: Labeled valine helps in investigating the dynamic balance of protein synthesis, folding, and degradation in various cellular compartments.

Drug Development and Pharmacokinetics

Deuterated compounds, where hydrogen atoms are replaced by deuterium (2H), are increasingly utilized in drug development to improve pharmacokinetic (PK) properties.[12] Deuterating a drug molecule at a site of metabolic transformation can slow down its breakdown, a phenomenon known as the "kinetic isotope effect." This can lead to:

-

Increased drug exposure: A longer half-life means the drug stays in the body for a longer period.

-

Reduced dosing frequency: Patients may need to take the medication less often.

-

Improved safety profile: Altered metabolism can sometimes reduce the formation of toxic metabolites.

Deuterated valine can be incorporated into peptide-based drugs or used as an internal standard in PK studies to accurately quantify the concentration of a drug and its metabolites in biological samples.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized stable isotope-labeled valine.

Table 1: Protein Half-lives Determined by the N-end Rule

This table presents the estimated half-lives of proteins based on their N-terminal amino acid, a key determinant of protein stability. While not directly measured using SIL-valine in all cases, it provides a reference for expected turnover rates.[2]

| N-terminal Amino Acid | Mammalian Half-life | Yeast Half-life | E. coli Half-life |

| Valine (V) | 100 hours | >20 hours | >10 hours |

| Alanine (A) | 4.4 hours | >20 hours | >10 hours |

| Cysteine (C) | 1.2 hours | >20 hours | >10 hours |

| Aspartic Acid (D) | 1.1 hours | 3 min | >10 hours |

| Glutamic Acid (E) | 1 hour | 30 min | >10 hours |

| Phenylalanine (F) | 1.1 hours | 3 min | 2 min |

| Glycine (G) | 30 hours | >20 hours | >10 hours |

| Histidine (H) | 3.5 hours | 10 min | >10 hours |

| Isoleucine (I) | 20 hours | 30 min | >10 hours |

| Lysine (K) | 1.3 hours | 3 min | 2 min |

| Leucine (L) | 5.5 hours | 3 min | 2 min |

| Methionine (M) | 30 hours | >20 hours | >10 hours |

| Asparagine (N) | 1.4 hours | 3 min | >10 hours |

| Proline (P) | >20 hours | >20 hours | ? |

| Glutamine (Q) | 0.8 hour | 10 min | >10 hours |

| Arginine (R) | 1 hour | 2 min | 2 min |

| Serine (S) | 1.9 hours | >20 hours | >10 hours |

| Threonine (T) | 7.2 hours | >20 hours | >10 hours |

| Tryptophan (W) | 2.8 hours | 3 min | 2 min |

| Tyrosine (Y) | 2.8 hours | 10 min | 2 min |

Table 2: Kinetic Parameters of L-Valine Uptake in Tobacco Cells

This table shows the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for L-valine transport in wild-type and a valine-resistant mutant of tobacco cells, demonstrating how labeled valine can be used to study transport kinetics.[12]

| Cell Type | Genotype | Kinetic Component | Km (µM) | Vmax (nmol/106 cells/h) |

| Protoplast-derived | Wild-Type | Low-Km | 45 ± 5 | 1.4 |

| Protoplast-derived | Valr-2 Mutant | Low-Km | 45 ± 5 | 0.1 |

| Suspension-cultured | Wild-Type | Low-Km | 84 ± 21 | 1.7 |

| Suspension-cultured | Valr-2 Mutant | Low-Km | 84 ± 21 | 0.14 |

| Suspension-cultured | Wild-Type | High-Km | 2400 ± 700 | 10 |

| Suspension-cultured | Valr-2 Mutant | High-Km | 2400 ± 700 | 10 |

Signaling Pathways and Experimental Workflows

Valine Catabolism Pathway

Valine, like other BCAAs, undergoes a multi-step catabolic process primarily initiated in the mitochondria of muscle tissue.[1][4] The carbon skeleton is ultimately converted to succinyl-CoA, which enters the TCA cycle.[4]

Figure 1. The catabolic pathway of valine, showing key intermediates and enzymes.

BCAA-mTOR Signaling Pathway

BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[13][14][15] Valine also contributes to the activation of this pathway, albeit to a lesser extent than leucine.

Figure 2. Simplified diagram of the BCAA-mTOR signaling pathway.

Experimental Workflow for 13C-Valine Metabolic Flux Analysis

This diagram outlines a typical workflow for a metabolic flux analysis experiment using 13C-labeled valine.

Figure 3. A typical experimental workflow for 13C-valine metabolic flux analysis.

Experimental Protocols

Protocol for 13C-Valine Metabolic Flux Analysis

This protocol provides a general framework for conducting a 13C-valine tracing experiment in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium

-

13C-labeled valine (e.g., [U-13C5]-L-Valine)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for extraction)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Cell Culture and Adaptation:

-

Culture cells in standard medium until they reach the desired confluency (typically 70-80%).

-

For at least 24 hours prior to the experiment, switch the cells to a custom medium containing all amino acids at known concentrations, except for valine, and supplemented with dFBS to minimize unlabeled valine from the serum.

-

-

Isotope Labeling:

-

Prepare the labeling medium by supplementing the valine-free medium with [U-13C5]-L-Valine to the desired final concentration.

-

Remove the adaptation medium, wash the cells once with PBS, and add the 13C-valine labeling medium.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. A single time point at isotopic steady-state can also be used.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol:water (e.g., 80:20 v/v), and scraping the cells.

-

Perform a liquid-liquid extraction (e.g., with chloroform) to separate the polar metabolites from lipids and proteins.

-

Collect the polar metabolite fraction and dry it under a stream of nitrogen or using a speed vacuum.

-

-

GC-MS or LC-MS/MS Analysis:

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using silylation).

-

Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopologue distribution of valine and its downstream metabolites.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the isotopomer data to a metabolic model and calculate the intracellular fluxes.[3]

-

Protocol for SILAC-based Proteomics using Labeled Valine

This protocol outlines the key steps for a SILAC experiment using stable isotope-labeled valine.

Materials:

-

Mammalian cell line auxotrophic for the chosen amino acid (if possible)

-

SILAC-grade cell culture medium (deficient in the amino acids to be labeled)

-

"Light" L-Valine

-

"Heavy" stable isotope-labeled L-Valine (e.g., 13C5, 15N1-L-Valine)

-

Dialyzed fetal bovine serum (dFBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Trypsin (mass spectrometry grade)

-

Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Cell Adaptation and Labeling:

-

Culture two populations of cells in parallel.

-

Grow one population in "light" medium supplemented with normal L-valine.

-

Grow the second population in "heavy" medium supplemented with the stable isotope-labeled L-valine.

-

Culture the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.[6]

-

-

Experimental Treatment:

-

Once fully labeled, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, and vehicle control to the "light" labeled cells).

-

-

Sample Preparation:

-

Harvest and count the cells from both populations.

-

Combine equal numbers of cells from the "light" and "heavy" populations.

-

Lyse the combined cell pellet using a suitable lysis buffer.

-

Quantify the total protein concentration.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the protein mixture.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

-

-

Data Analysis:

-

Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the "heavy" to "light" peptide pairs.

-

This ratio represents the relative abundance of the corresponding protein between the two experimental conditions.

-

Conclusion

Stable isotope-labeled valine is a powerful and versatile tool for modern life sciences research. Its applications in metabolic flux analysis, quantitative proteomics, and drug development provide deep insights into the complex dynamics of biological systems. By leveraging the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively design and execute experiments that yield high-quality, quantitative data to advance their scientific discoveries. The continued development of mass spectrometry instrumentation and data analysis software will undoubtedly expand the future applications of stable isotope-labeled valine in both basic and translational research.

References

- 1. biologyonline.com [biologyonline.com]

- 2. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Valine - Wikipedia [en.wikipedia.org]

- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Molecular Pathways, Mechanisms and Regulation - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 8. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Branched-chain amino acid catabolism promotes ovarian cancer cell proliferation via phosphorylation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteome-Wide Measurement of Protein Half-Lives and Translation Rates in Vasopressin-Sensitive Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of l-Valine Uptake in Suspension-Cultured Cells and Protoplast-Derived Cells of Tobacco: Comparison of Wild-Type and the Valr-2 Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. researchgate.net [researchgate.net]

- 15. Branched-Chain Amino Acid Supplementation Alters the Abundance of Mechanistic Target of Rapamycin and Insulin Signaling Proteins in Subcutaneous Adipose Explants from Lactating Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]

L-Valine-13C5,15N,d2 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, providing a powerful means to trace the fate of molecules through complex biochemical pathways. Among these, L-Valine-13C5,15N,d2 stands out as a versatile tracer for investigating branched-chain amino acid (BCAA) metabolism, protein synthesis, and their interplay with cellular signaling networks. This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and quantitative data analysis for researchers in academia and the pharmaceutical industry.

L-Valine is an essential BCAA, playing critical roles not only as a building block for proteins but also as a signaling molecule and a source of carbon for the tricarboxylic acid (TCA) cycle.[1] By labeling L-Valine with stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (²H or d), researchers can precisely track its journey through various metabolic routes using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2] The specific labeling pattern of this compound, with five ¹³C atoms, one ¹⁵N atom, and two deuterium atoms, provides a distinct mass shift that allows for unambiguous detection and quantification of its metabolic products.

This guide will delve into the core applications of this tracer, including the measurement of protein synthesis rates and the elucidation of BCAA catabolism and its connection to key signaling pathways like the mechanistic target of rapamycin (mTOR).

Core Applications

The unique isotopic signature of this compound makes it a powerful tool for several key areas of metabolic research:

-

Measurement of Protein Synthesis: By monitoring the incorporation of the labeled valine into newly synthesized proteins, researchers can calculate fractional protein synthesis rates (FSR). This is a fundamental parameter in understanding cellular growth, muscle physiology, and the effects of various interventions.[3][4]

-

Branched-Chain Amino Acid (BCAA) Catabolism: Tracing the labeled carbon and nitrogen atoms allows for the detailed mapping of the BCAA catabolic pathway. This includes the initial transamination step and the subsequent oxidative decarboxylation that feeds into the TCA cycle.[1][3]

-

Metabolic Flux Analysis (MFA): this compound can be used in ¹³C-MFA studies to quantify the relative contributions of valine to the TCA cycle and other metabolic pathways. This provides a dynamic view of cellular metabolism under different physiological or pathological conditions.

-

Signaling Pathway Elucidation: BCAA metabolism is intricately linked to cellular signaling, particularly the mTOR pathway, which is a central regulator of cell growth and proliferation.[5][6][7] Tracing studies with labeled valine can help to unravel how BCAA catabolites influence these critical signaling cascades.

Data Presentation: Quantitative Insights

The use of this compound and other labeled valine tracers has generated valuable quantitative data on protein synthesis and BCAA metabolism across various biological systems.

| Parameter | Biological System | Tracer Used | Key Findings | Reference |

| Fractional Synthesis Rate (FSR) of Protein | Pancreatic Cancer Cells (MIA PaCa) | ¹⁵N Amino Acids | FSR of six identified proteins ranged from 44-76% over 72 hours. | [4] |

| BCAA Contribution to TCA Cycle | Mouse Tissues | ¹³C-Valine | Most tissues used BCAA carbons to supply 1-6% of carbons in the TCA cycle. The pancreas was a notable exception, with ~20% contribution. | [8] |

| Rate of Appearance (Ra) of α-Ketoisovalerate (αKIV) | In vivo (Mouse) | ¹³C-αKIV | The rate of appearance of αKIV was less than 25% that of valine, indicating that most TCA labeling from BCAAs is through direct oxidation within tissues. | [8] |

| 3-Hydroxyisobutyrate (3-HIB) Production | In vivo (Mouse) | ¹³C-Valine | Significant labeling of circulating 3-HIB occurred within three minutes of tracer infusion, demonstrating rapid BCAA catabolism. | [8] |

Experimental Protocols

The successful application of this compound as a metabolic tracer hinges on meticulously planned and executed experimental protocols. Below are detailed methodologies for both in vitro and in vivo studies.

In Vitro Cell Culture Labeling Protocol

This protocol is designed for tracing the metabolism of this compound in cultured mammalian cells.

1. Materials:

- This compound

- Valine-free cell culture medium (e.g., DMEM, RPMI-1640)

- Dialyzed fetal bovine serum (dFBS)

- Cultured mammalian cells of interest

- Phosphate-buffered saline (PBS), ice-cold

- Methanol, ice-cold

- Cell scrapers

- Microcentrifuge tubes

2. Procedure:

- Prepare Labeling Medium: Supplement the valine-free medium with this compound to the desired final concentration (typically matching the concentration in standard medium). Also, add dFBS and other necessary supplements.

- Cell Seeding and Growth: Seed cells in culture plates and grow them in standard medium until they reach the desired confluency (usually 70-80%).

- Initiate Labeling: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

- Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer. The incubation time will vary depending on the specific metabolic process being studied (e.g., hours for metabolic flux, longer for protein synthesis).

- Metabolite Extraction:

- Place the culture plates on ice.

- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

- Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

- Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

- Scrape the cells and transfer the cell lysate/methanol mixture to pre-chilled microcentrifuge tubes.

- Sample Processing:

- Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

- Carefully collect the supernatant, which contains the polar metabolites.

- The protein pellet can be saved for subsequent analysis of protein synthesis.

- Analysis: Analyze the metabolite extracts and/or hydrolyzed protein pellets by LC-MS/MS or GC-MS.

In Vivo Animal (Rodent) Dosing and Sample Collection Protocol

This protocol outlines the procedure for administering this compound to rodents to trace its metabolism in a whole-body context.

1. Materials:

- This compound

- Sterile saline or other appropriate vehicle

- Rodent model of interest

- Administration tools (e.g., gavage needles, infusion pumps)

- Anesthesia (if required)

- Surgical tools for tissue collection

- Liquid nitrogen

- Blood collection tubes (e.g., with EDTA)

2. Procedure:

- Tracer Preparation: Dissolve the this compound in the chosen vehicle to the desired concentration. Ensure sterility for infusion studies.

- Animal Acclimatization and Fasting: Acclimate the animals to the experimental conditions. A fasting period (e.g., 4-6 hours) is often employed to reduce variability from dietary intake.[8]

- Tracer Administration: Administer the tracer via the desired route. Common methods include:

- Oral Gavage: For studies on absorption and first-pass metabolism.

- Intravenous (IV) Infusion: To achieve a steady-state concentration of the tracer in the plasma. This can be done as a bolus injection followed by a continuous infusion.[8]

- Intraperitoneal (IP) Injection: A common route for systemic delivery.

- Time Course and Sample Collection: Collect blood samples at various time points post-administration to monitor the plasma concentration of the tracer and its metabolites.

- Tissue Harvesting: At the end of the experiment, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze the tissues in liquid nitrogen to halt all metabolic activity.

- Sample Processing:

- Plasma: Centrifuge the blood samples to separate the plasma.

- Tissues: Homogenize the frozen tissues in an appropriate extraction solvent (e.g., 80% methanol).

- Analysis: Analyze the plasma and tissue extracts using LC-MS/MS or GC-MS to determine the isotopic enrichment in various metabolites and proteins.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to the use of this compound.

The diagram above illustrates the catabolism of this compound. After transport into the cell, it is converted to α-ketoisovalerate by branched-chain amino acid transaminase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes its conversion to isobutyryl-CoA, which then enters a series of reactions to form succinyl-CoA, an intermediate of the TCA cycle.

This diagram depicts the activation of the mTORC1 signaling pathway by the BCAA leucine, a close metabolic relative of valine. Leucine activates mTORC1, which in turn phosphorylates S6K1 and 4E-BP1, leading to the promotion of protein synthesis. Understanding this pathway is crucial as BCAA catabolism can modulate the intracellular levels of leucine and thereby influence mTORC1 activity.[5][9][10]

The workflow diagram outlines the key steps in a metabolic tracing experiment using this compound. It begins with the administration of the tracer, followed by sample collection, extraction of metabolites and proteins, analysis by mass spectrometry, data processing, and finally, metabolic modeling and biological interpretation of the results.

Conclusion

This compound is a highly effective and informative metabolic tracer for researchers and drug development professionals. Its application provides deep insights into the dynamics of protein synthesis, BCAA catabolism, and their regulatory signaling pathways. The detailed protocols and data presented in this guide offer a solid foundation for designing and executing robust stable isotope tracing experiments. By leveraging the power of this compound, scientists can advance our understanding of metabolic reprogramming in health and disease, paving the way for the discovery of novel therapeutic targets and biomarkers. The ability to quantitatively measure metabolic fluxes provides a critical advantage in the preclinical and clinical development of new drugs targeting metabolic pathways.

References

- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 2. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes | Journal of Nutritional Science | Cambridge Core [cambridge.org]

- 3. Measurement of local rates of brain protein synthesis by quantitative autoradiography: validation with L-[3H]valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurisotop.com [eurisotop.com]

- 8. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched-Chain Amino Acid (BCAA) Metabolism: Molecular Pathways, Mechanisms and Regulation - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Labeling with L-Valine-13C5,15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of metabolic labeling using the stable isotope-labeled amino acid, L-Valine-13C5,15N,d2. This technique is a powerful tool in quantitative proteomics, enabling precise measurement of protein synthesis, degradation, and overall turnover. By tracing the incorporation of this "heavy" valine into the proteome, researchers can gain deep insights into cellular dynamics in response to various stimuli, therapeutic interventions, or disease states.

Core Principles of Metabolic Labeling with Heavy Amino Acids

Metabolic labeling with stable isotopes, famously employed in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a method for mass spectrometry (MS)-based quantitative proteomics.[1] The fundamental principle involves replacing a standard, or "light," amino acid in cell culture medium with a chemically identical, but heavier, stable isotope-labeled counterpart.[1] As cells grow and synthesize new proteins, they incorporate this heavy amino acid.

By comparing the mass spectra of peptides from cells grown in "light" and "heavy" media, the relative abundance of each protein can be accurately quantified.[1] this compound is a specific "heavy" amino acid where five carbon atoms are replaced with carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (¹⁵N), and two hydrogen atoms are replaced with deuterium (²H or d). This results in a significant and predictable mass shift in labeled proteins, facilitating their detection and quantification by mass spectrometry.

The use of a triply-labeled amino acid like this compound offers a distinct mass shift that is highly resolvable from the unlabeled counterpart, minimizing isotopic envelope overlap and enhancing quantitative accuracy. While deuterium labeling can sometimes lead to slight shifts in chromatographic retention times, modern high-resolution mass spectrometers and data analysis software can readily account for these effects.[2][3]

Experimental Workflow

The general workflow for a metabolic labeling experiment using this compound follows the principles of a typical SILAC experiment. The process involves an adaptation phase, an experimental phase, and subsequent sample processing and analysis.

References

- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Valine-13C5,15N,d2 in Protein Quantification Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Valine labeled with carbon-13 (¹³C₅), nitrogen-15 (¹⁵N), and deuterium (d₂) in quantitative proteomics. It details the underlying principles, experimental procedures, data analysis, and applications, with a focus on its use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Introduction to Stable Isotope Labeling and L-Valine-13C5,15N,d2

Quantitative proteomics is essential for understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. A cornerstone of quantitative proteomics is the use of stable isotopes to create mass-differentiated versions of proteins or peptides, allowing for their precise relative or absolute quantification by mass spectrometry (MS).

This compound is a powerful tool in this field. As an essential amino acid, it is incorporated into newly synthesized proteins during cell growth. The heavy isotopes (¹³C, ¹⁵N, and d₂) introduce a specific mass shift in valine-containing peptides compared to their unlabeled counterparts. This mass difference is readily detected by mass spectrometry, enabling the accurate quantification of protein abundance and turnover.

The primary technique utilizing such labeled amino acids is SILAC. In a typical SILAC experiment, two or more cell populations are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. After a specific experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by comparing the MS signal intensities of the light and heavy peptide pairs.

Core Principles of SILAC using this compound

The fundamental principle of SILAC is the in vivo metabolic incorporation of labeled amino acids into the entire proteome.[1][2] By replacing a standard essential amino acid with its heavy isotope-labeled counterpart, every newly synthesized protein becomes "mass-tagged."

Key Advantages of SILAC:

-

High Accuracy: Samples are combined at the earliest possible stage (cell lysis), minimizing experimental variability that can be introduced during sample processing.[1][3]

-

In Vivo Labeling: The labeling process occurs within living cells, providing a more accurate representation of the cellular proteome compared to in vitro chemical labeling methods.

-

Robust Quantification: The 1:1 ratio of light to heavy peptides for a given protein provides a direct and reliable measure of relative protein abundance.

-

Versatility: SILAC can be applied to a wide range of cell-based studies, including the analysis of protein expression, post-translational modifications, protein-protein interactions, and protein turnover.[3][4]

The Role of L-Valine:

Valine is an abundant essential amino acid, making it a suitable candidate for metabolic labeling. The use of this compound provides a significant mass shift, facilitating clear differentiation in the mass spectrometer.

Considerations for Deuterium Labeling:

While ¹³C and ¹⁵N isotopes generally do not affect the chromatographic behavior of peptides, deuterated amino acids can sometimes lead to a slight shift in retention time during reversed-phase liquid chromatography.[5] This can potentially impact quantification if not properly accounted for during data analysis. However, the combined labeling with ¹³C and ¹⁵N helps to create a more substantial and unique mass shift.

Experimental Protocols

This section outlines a generalized protocol for a SILAC experiment using this compound. Specific parameters may need to be optimized based on the cell line and experimental goals.

Cell Culture and Metabolic Labeling

-

Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-Valine. Supplement the "light" medium with natural L-Valine and the "heavy" medium with this compound to the normal physiological concentration. Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[6]

-

Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. It is crucial to ensure complete incorporation of the labeled amino acid. This typically requires at least five to six cell doublings.[7]

-

Verification of Labeling Efficiency: To confirm complete incorporation, harvest a small aliquot of cells from the "heavy" culture, extract proteins, digest them into peptides, and analyze by mass spectrometry. The absence of "light" valine-containing peptides indicates successful and complete labeling.

Experimental Treatment and Sample Collection

-

Treatment: Once complete labeling is achieved, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

Harvesting: After the treatment period, harvest both cell populations.

-

Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Sample Preparation for Mass Spectrometry

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

-

In-solution Protein Digestion:

-

Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 30 minutes.[8]

-

Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. Quench the reaction with DTT.[9]

-

Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants. Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[8]

-

-

Peptide Desalting: Before mass spectrometry analysis, it is essential to remove salts and other contaminants from the peptide mixture. This is typically done using C18 solid-phase extraction (SPE) spin columns.[10][11]

-

Equilibration: Equilibrate the C18 column with a high organic solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) followed by an aqueous solvent (e.g., 0.1% trifluoroacetic acid).[11]

-

Binding: Load the acidified peptide sample onto the column.

-

Washing: Wash the column with the aqueous solvent to remove salts.

-

Elution: Elute the desalted peptides with the high organic solvent.

-

-

Sample Concentration: Dry the eluted peptides in a vacuum concentrator and resuspend in a small volume of a suitable solvent for MS analysis (e.g., 5% acetonitrile, 0.1% formic acid).[10]

Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectrometers, such as the Orbitrap series, are well-suited for SILAC experiments due to their high mass accuracy and resolution.[12][13]

-

LC-MS/MS Parameters:

-

Liquid Chromatography: Peptides are typically separated using a nano-flow liquid chromatography system with a reversed-phase C18 column and a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry:

-

MS1 Scan: Acquire full MS scans in the Orbitrap at a high resolution (e.g., 60,000) over a mass-to-charge (m/z) range of 350-2000.[14]

-

Data-Dependent MS/MS: Select the most intense precursor ions from the MS1 scan for fragmentation (e.g., using Higher-energy Collisional Dissociation - HCD) and acquire MS/MS spectra in the ion trap or Orbitrap.[14]

-

-

Data Analysis

-

Software: Specialized software packages such as MaxQuant, Proteome Discoverer, or SpectroMine are used to process the raw MS data.[12]

-

Peptide and Protein Identification: The software searches the MS/MS spectra against a protein sequence database to identify the peptides.

-

Quantification: The software then identifies the "light" and "heavy" peptide pairs and calculates the ratio of their intensities. The protein ratio is determined by averaging the ratios of all its identified peptides.

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables to facilitate comparison.

Table 1: Representative Labeling Efficiency of this compound

| Cell Line | Passage Number after Labeling | Labeling Efficiency (%) |

| HEK293 | 3 | 92.5 |

| HEK293 | 5 | 98.7 |

| HeLa | 3 | 90.1 |

| HeLa | 6 | 99.2 |

Note: Data are representative and will vary based on cell line and culture conditions. Labeling efficiency is calculated by dividing the intensity of the heavy peptide by the sum of the intensities of the heavy and light peptides.

Table 2: Example of Protein Turnover Rates Determined by Dynamic SILAC with Heavy Valine

| Protein | Half-life (hours) | Degradation Rate Constant (k_deg) |

| GAPDH | 85 | 0.0082 |

| Actin, cytoplasmic 1 | 120 | 0.0058 |

| Tubulin alpha-1A chain | 48 | 0.0144 |

| Pyruvate kinase | 65 | 0.0107 |

Note: Data are adapted from protein turnover studies and represent the type of quantitative information that can be obtained.[15] Actual values will depend on the specific protein and cellular context.

Mandatory Visualizations

Experimental Workflow

References

- 1. In-solution protein digestion for proteomic samples [sciex.com]

- 2. chempep.com [chempep.com]

- 3. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. usherbrooke.ca [usherbrooke.ca]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 8. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]

- 9. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. SILAC Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. prospector.ucsf.edu [prospector.ucsf.edu]

- 14. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beckman.com [beckman.com]

Tracking Amino Acid Metabolism with L-Valine-13C5,15N,d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a powerful methodology for elucidating the intricate complexities of metabolic pathways in both health and disease. By introducing molecules labeled with heavy, non-radioactive isotopes into biological systems, researchers can track the transformation of these molecules and quantify the flux through various metabolic routes.[1][2] L-Valine, an essential branched-chain amino acid (BCAA), plays a critical role in numerous physiological processes, including protein synthesis, energy metabolism, and cellular signaling. The multi-labeled tracer, L-Valine-13C5,15N,d2, provides a robust tool for dissecting the metabolic fate of valine's carbon skeleton, its nitrogen, and even its hydrogen atoms, offering a comprehensive view of its contribution to central carbon metabolism and other interconnected pathways.[3][4]

This technical guide provides an in-depth overview of the application of this compound for tracking amino acid metabolism. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret stable isotope tracing studies using this versatile tracer. The guide covers the core principles of metabolic flux analysis, detailed experimental protocols, data presentation strategies, and the visualization of relevant metabolic and signaling pathways.

Principles of Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing with this compound relies on the principle that the labeled atoms will be incorporated into downstream metabolites as the tracer is metabolized. By measuring the mass shifts in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to determine the extent and rate of this incorporation. This information, in turn, allows for the quantification of metabolic fluxes—the rates of turnover of metabolites in a metabolic network.[1][2]

Metabolic Flux Analysis (MFA) is a computational method used to estimate intracellular metabolic fluxes from stable isotope labeling data.[2] The core concept of MFA is that the isotopic labeling pattern of a metabolite at a steady state is a flux-weighted average of the labeling patterns of its precursor metabolites.[2] By providing a known isotopic input (the labeled L-Valine) and measuring the resulting isotopic distribution in various metabolites, MFA can be used to infer the relative contributions of different pathways to the production of those metabolites.[2]

This compound is particularly advantageous as it allows for the simultaneous tracing of the carbon and nitrogen atoms of valine. This dual-labeling strategy is crucial for understanding processes such as transamination, where the amino group is transferred, and the catabolism of the carbon backbone. The inclusion of deuterium (d2) can provide additional insights into specific enzymatic reactions and redox metabolism.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is paramount for the interpretation and comparison of results from metabolic tracing experiments. The following tables provide templates for organizing typical data obtained from studies using this compound.

Table 1: Isotopic Enrichment of Valine and Related Metabolites in Plasma

This table summarizes the mole percent excess (MPE) or tracer mole ratio of L-valine and its initial catabolic product in plasma at isotopic steady state. This data is crucial for confirming the successful delivery and uptake of the tracer.

| Metabolite | Tracer Mole Ratio (Mean ± SEM) |

| L-[1-13C,15N]Valine | 0.0740 ± 0.0056[4] |

| α-Ketoisovalerate | Data to be filled from specific experiment |

Table 2: Fractional Contribution of L-Valine to Intracellular Amino Acid Pools

This table illustrates the contribution of the labeled L-valine to the intracellular pool of valine and potentially other amino acids through metabolic interconversions.

| Intracellular Amino Acid | Fractional Contribution from Labeled Valine (%) |

| Valine | e.g., 85 ± 5 |

| Alanine | e.g., 10 ± 2 |

| Glutamate | e.g., 5 ± 1 |

Table 3: Metabolic Flux Rates of Valine Metabolism

This table presents the calculated flux rates for key reactions in valine metabolism, providing a quantitative measure of pathway activity.

| Metabolic Flux | Flux Rate (μmol/kg/h) (Mean ± SE) |

| Valine Carbon Flux | 80.3 ± 1.2[3] |

| Valine Oxidation Rate | 11.8 ± 0.6[3] |

| Valine Deamination Rate | 84.0 ± 3.5[3] |

| Valine Reamination Rate | 72.2 ± 3.3[3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Cell Culture Labeling Protocol

-

Cell Culture: Culture cells of interest in standard growth medium to the desired confluency.

-

Labeling Medium Preparation: Prepare a custom growth medium that is identical to the standard medium but lacks unlabeled L-valine. Supplement this medium with this compound to the desired final concentration (typically matching the physiological concentration of valine).

-

Isotopic Labeling: Aspirate the standard growth medium from the cell culture plates and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells in the labeling medium for a predetermined period to allow for the incorporation of the labeled valine into intracellular metabolites and proteins. The incubation time should be optimized to achieve isotopic steady state for the metabolites of interest.

-

Metabolite Extraction: After incubation, rapidly quench the metabolism by aspirating the labeling medium and adding ice-cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate for further processing.

Sample Preparation for GC-MS Analysis of Amino Acids

-

Protein Hydrolysis: For the analysis of protein-bound amino acids, hydrolyze the protein pellet (obtained after metabolite extraction) using 6 M HCl at 110°C for 24 hours.

-

Derivatization: To make the amino acids volatile for GC-MS analysis, they need to be derivatized. A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives:

-

Dry the amino acid samples completely under a stream of nitrogen gas.

-

Add a solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in pyridine.

-

Incubate the mixture at 70°C for 30 minutes.

-

-

Sample Injection: The derivatized sample is then ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatography: Separate the derivatized amino acids on a suitable GC column (e.g., a DB-5ms column). The temperature program should be optimized to achieve good separation of all amino acids of interest.

-

Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.

-

Data Analysis: The resulting mass spectra will show a distribution of mass isotopologues for each metabolite. The abundance of each isotopologue is used to calculate the isotopic enrichment and to perform metabolic flux analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize key pathways and workflows relevant to this compound-based metabolic tracking.

L-Valine Catabolic Pathway

This diagram illustrates the breakdown of L-valine and its entry into the tricarboxylic acid (TCA) cycle.

Caption: L-Valine is catabolized to succinyl-CoA, which enters the TCA cycle.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines the major steps in a typical metabolomics experiment using a stable isotope tracer.

Caption: A typical workflow for a stable isotope tracing experiment.

L-Valine and PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates how L-valine can activate the PI3K/Akt/mTOR signaling pathway to promote protein synthesis.

Caption: L-Valine can activate the PI3K/Akt/mTOR pathway to promote protein synthesis.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. orbi.umons.ac.be [orbi.umons.ac.be]

- 3. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for L-Valine-13C5,15N,d2 Labeling in Cell Culture for Quantitative Proteomics

Application Notes for Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2] This technique enables the relative quantification of thousands of proteins between different cell populations by introducing stable isotope-labeled amino acids into the proteome of one cell population, rendering it distinguishable from a control "light" population grown in the presence of natural amino acids.[3] The samples are combined at an early stage, minimizing experimental variability and leading to high accuracy and reproducibility.[4][5]

This document provides a detailed protocol for the use of L-Valine-13C5,15N,d2 for SILAC-based quantitative proteomics. Valine is an essential amino acid, making it a suitable candidate for metabolic labeling. The use of a heavy valine isotope allows for the quantification of valine-containing peptides, complementing the more commonly used heavy arginine and lysine labeling strategies. The combination of 13C, 15N, and deuterium (d) isotopes in a single amino acid provides a significant and unique mass shift, facilitating unambiguous identification and quantification in complex protein digests.

Key Applications:

-

Differential Protein Expression Analysis: Compare protein abundance between treated and untreated cells, different cell lines, or cells at various developmental stages.[3]

-

Signal Transduction Pathway Analysis: Investigate changes in protein phosphorylation and other post-translational modifications in response to stimuli, such as in Receptor Tyrosine Kinase (RTK) signaling.

-

Drug Target Identification and Mechanism of Action Studies: Elucidate the proteomic response of cells to drug candidates.

-

Protein-Protein Interaction Studies: Differentiate true interaction partners from non-specific binders in co-immunoprecipitation experiments.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from SILAC experiments.

| Parameter | Typical Value | Reference |

| Label Incorporation Efficiency | >97% after 5-6 cell doublings | [1][6] |

| Mass Shift per this compound | +8.036 Da | Calculated |

| Number of Quantified Proteins | 1,000 - 8,000 | [7] |

| Quantitative Accuracy | <20% variation from expected ratios | [8] |

| Dynamic Range of Quantification | 2-3 orders of magnitude | [5] |

Table 1: General Quantitative Parameters in SILAC Experiments.

| Protein | Treatment Condition | SILAC Ratio (Heavy/Light) | p-value | Biological Significance |

| EGFR | EGF Stimulation (5 min) | 1.1 | >0.05 | No significant change in total protein level. |

| Shc1 | EGF Stimulation (5 min) | 3.2 | <0.01 | Significant recruitment to the activated receptor complex. |

| Grb2 | EGF Stimulation (5 min) | 2.8 | <0.01 | Significant recruitment to the activated receptor complex. |

| HSP90 | Heat Shock (1 hr) | 4.5 | <0.001 | Upregulation in response to cellular stress. |

| Caspase-3 | Apoptosis Induction (6 hr) | 0.4 | <0.01 | Downregulation of the pro-form during apoptosis. |

Table 2: Example of Protein Quantification Data from a SILAC Experiment Investigating Epidermal Growth Factor (EGF) Signaling.

Experimental Protocols

This protocol is adapted from established SILAC procedures and is specifically tailored for the use of this compound.

Materials

-

Cell line of interest (e.g., HeLa, HEK293)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Valine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Valine (natural, "light")

-

This compound ("heavy")[9]

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Trypsin, MS-grade

-

Reagents for peptide cleanup (e.g., C18 desalting columns)

Phase 1: Adaptation and Label Incorporation

The goal of this phase is to achieve complete incorporation of the heavy L-Valine into the cellular proteome.

-

Prepare SILAC Media:

-

Light Medium: Reconstitute the L-Valine-deficient medium according to the manufacturer's instructions and supplement with 10% dFBS, antibiotics, and the natural "light" L-Valine at the standard concentration for the specific medium formulation.

-

Heavy Medium: Reconstitute the L-Valine-deficient medium and supplement with 10% dFBS, antibiotics, and "heavy" this compound at the same concentration as the light L-Valine.

-

-

Cell Culture and Adaptation:

-

Culture two separate populations of the chosen cell line. One population will be grown in the "light" medium and the other in the "heavy" medium.

-

Subculture the cells for at least five to six cell doublings in their respective SILAC media to ensure near-complete incorporation of the labeled amino acid.[1][2] The doubling time of the cell line should be considered to determine the total culture time.

-

Monitor cell morphology and growth rate to ensure that the heavy amino acid does not have a detrimental effect on cell health.

-

-

Verification of Label Incorporation (Optional but Recommended):

-

After 5-6 doublings, harvest a small aliquot of cells from the "heavy" population.

-

Lyse the cells, extract proteins, and perform a tryptic digest.

-

Analyze the resulting peptides by LC-MS/MS to determine the incorporation efficiency of this compound. The efficiency should ideally be >97%.[6]

-

Phase 2: Experimental Treatment and Sample Preparation

-

Experimental Treatment:

-

Once complete incorporation is achieved, subject the two cell populations to the desired experimental conditions. For example, the "heavy" labeled cells can be treated with a drug or stimulus, while the "light" labeled cells serve as the untreated control.

-

-

Cell Harvesting and Lysis:

-

After the treatment period, wash the cells with ice-cold PBS and harvest them.

-

Count the cells from both populations and mix them at a 1:1 ratio.

-

Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

Quantify the protein concentration of the cell lysate.

-

Perform an in-solution or in-gel tryptic digest of the protein mixture.

-

-

Peptide Cleanup and Mass Spectrometry:

-

Desalt the resulting peptide mixture using C18 columns.

-

Analyze the peptides by high-resolution LC-MS/MS.

-

Phase 3: Data Analysis

-

Peptide and Protein Identification:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

-

Configure the search parameters to include the mass shift of this compound (+8.036 Da) as a variable modification.

-

-

Protein Quantification:

-

The software will calculate the intensity ratios of the heavy and light peptide pairs.

-

The protein ratio is determined by the median of the ratios of all its corresponding quantified peptides.

-

Perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.

-

Visualizations

Caption: SILAC Experimental Workflow.

Caption: RTK Signaling Pathway.

References

- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repo.uni-hannover.de [repo.uni-hannover.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]

- 9. medchemexpress.com [medchemexpress.com]

Application Note: Quantitative Analysis of L-Valine in Biological Matrices using Stable Isotope Dilution Mass Spectrometry with L-Valine-¹³C₅,¹⁵N,d₂

For Researchers, Scientists, and Drug Development Professionals

Introduction